molecular formula C9H20O3 B1329505 1,3-Diisopropoxy-2-propanol CAS No. 13021-54-0

1,3-Diisopropoxy-2-propanol

Cat. No.: B1329505
CAS No.: 13021-54-0
M. Wt: 176.25 g/mol
InChI Key: AJJGRBMYVRSEES-UHFFFAOYSA-N
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Description

1,3-Diisopropoxy-2-propanol: is an organic compound with the molecular formula C9H20O3 and a molecular weight of 176.258 g/mol . It is also known by other names such as 1,3-Bis(1-methylethoxy)-2-propanol and 1,3-Bis(isopropoxy)-2-hydroxypropane . This compound is characterized by the presence of two isopropoxy groups attached to a propanol backbone, making it a versatile chemical in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diisopropoxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isopropyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diisopropoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed:

Scientific Research Applications

1,3-Diisopropoxy-2-propanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Diisopropoxy-2-propanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation or breaking of chemical bonds. Its isopropoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 1,3-Diethoxy-2-propanol
  • 1-Chloro-3-isopropoxy-2-propanol
  • 1,3-Diphenyl-2-propanol
  • 1,3-Bis(diethylamino)-2-propanol
  • 1,3-Bis(trityloxy)-2-propanol
  • 1,3-Bis(triphenylsilyl)-2-propanol

Comparison: 1,3-Diisopropoxy-2-propanol is unique due to its specific isopropoxy groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

1,3-di(propan-2-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-7(2)11-5-9(10)6-12-8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJGRBMYVRSEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(COC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156413
Record name 2-Propanol, 1,3-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-54-0
Record name 1,3-Bis(1-methylethoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13021-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diisopropoxy-2-propanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diisopropoxy-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46561
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-diisopropoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIISOPROPOXY-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAH8EA8BKA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2-(Isopropoxymethyl)oxirane (23.23 g, 25.1 mL, 200 mmol) was dissolved in hexane (20 mL) and placed in reactor. Separately (1.2 g, 20 mmol) of KH was slowly added to (90.1 g, 115 mL, 1.5 Mol) of isopropanol at RT. After deprotonation was complete the solution of potassium isopropoxide in isopropanol was added to the reactor. All operations were performed in a glove box. The reactor was sealed and heated 80° C. for 24 hours. After cooling acetic acid (20 mmols) and ca. 5 g. of powdered talc were added to the reaction mixture followed by filtration through a plug of celite. The solvent was evaporated and the residue distilled under vacuum affording 20.09 g of 1,3-diisopropoxypropan-2-ol.
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium isopropoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
talc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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